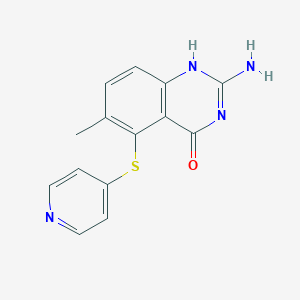

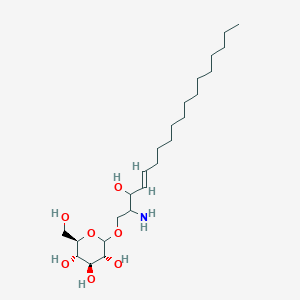

6-Butyl-2-chloro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-Butyl-2-chloro-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry and materials science. The benzothiazole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical research.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones includes the preparation of substituted benzothiazol-2-ylimino compounds, which are then used to synthesize the thiazolidone derivatives . Similarly, the synthesis of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones involves the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to afford sulfonyl chlorides, which can further react to form various sulfonic acids, esters, and amides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The crystal structure of 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole, a related compound, shows that it consists of planar fragments, including the benzimidazole and dimethylbenzene parts, with specific angles between them . The structure is further stabilized by intermolecular interactions such as hydrogen bonds and C-H⋯π interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the core structure. For example, the sulfonyl chlorides mentioned earlier can react with water, alcohols, and amines to yield different products . These reactions are crucial for the diversification of the benzothiazole scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, bromo, or sulfonyl groups can affect the compound's solubility, melting point, and reactivity. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding, can also impact the compound's stability and solid-state properties .

Aplicaciones Científicas De Investigación

Chemistry and Properties

Benzothiazoles, including derivatives like 6-Butyl-2-chloro-1,3-benzothiazole, are notable for their chemical variability and the breadth of their applications. These compounds are utilized in the preparation of various organic compounds, their protonated/deprotonated forms, and complex compounds. They exhibit significant spectroscopic properties, structures, magnetic properties, and electrochemical activity, suggesting areas for further investigation and potential applications in materials science and molecular engineering (Boča, Jameson, & Linert, 2011).

Antimicrobial and Anticancer Potential

Benzothiazole derivatives have been extensively studied for their broad spectrum of antimicrobial and anticancer activities. These compounds are structurally simple yet potential antitumor agents. Their application in treating various diseases and disorders, including cancer, showcases their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Furthermore, the structural modifications of these scaffolds have led to the development of new antitumor agents, highlighting their promising biological profile and synthetic accessibility for chemotherapeutic applications (Ahmed et al., 2012).

Biological and Electrochemical Activities

The broad range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties, associated with benzothiazole derivatives, underlines their significance in medicinal chemistry. These activities are attributed to the structural diversity offered by the benzothiazole scaffold, enabling the exploration of new therapeutic agents and diagnostic probes (Keri et al., 2015).

Environmental and Analytical Applications

In the context of environmental science, benzothiazole derivatives have been identified for their antioxidant capacities. These compounds participate in reactions that could provide insights into the antioxidative mechanisms and the development of assays for evaluating antioxidant capacities in various matrices, indicating their utility in environmental monitoring and analysis (Ilyasov et al., 2020).

Propiedades

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-2-chloro-1,3-benzothiazole | |

CAS RN |

156246-16-1 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)